N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups are introduced via nitration and alkylation reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a diketone.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,3-diphenylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
- N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the sulfonamide group may enhance its solubility and bioavailability, making it a more effective pharmaceutical agent.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-8(2)17-7-11(6-15-17)21(18,19)16-13-12(5-14)9(3)10(4)20-13/h6-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJMHHCJIQJDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NS(=O)(=O)C2=CN(N=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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